DMT-2'O-TBDMS-rG(tac) Phosphoramidite, configured for ABI DMT-2'O-TBDMS-rG(tac) Phosphoramidite, configured for ABI
Brand Name: Vulcanchem
CAS No.: 149989-68-4
VCID: VC0118552
InChI: InChI=1S/C58H76N7O10PSi/c1-38(2)65(39(3)4)76(72-34-18-33-59)74-50-47(35-71-58(41-19-16-15-17-20-41,42-23-27-44(68-11)28-24-42)43-25-29-45(69-12)30-26-43)73-54(51(50)75-77(13,14)57(8,9)10)64-37-60-49-52(64)62-55(63-53(49)67)61-48(66)36-70-46-31-21-40(22-32-46)56(5,6)7/h15-17,19-32,37-39,47,50-51,54H,18,34-36H2,1-14H3,(H2,61,62,63,66,67)/t47-,50-,51-,54-,76?/m1/s1
SMILES: CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Molecular Formula: C58H76N7O10PSi
Molecular Weight: 1090.344

DMT-2'O-TBDMS-rG(tac) Phosphoramidite, configured for ABI

CAS No.: 149989-68-4

Cat. No.: VC0118552

Molecular Formula: C58H76N7O10PSi

Molecular Weight: 1090.344

* For research use only. Not for human or veterinary use.

DMT-2'O-TBDMS-rG(tac) Phosphoramidite, configured for ABI - 149989-68-4

Specification

CAS No. 149989-68-4
Molecular Formula C58H76N7O10PSi
Molecular Weight 1090.344
IUPAC Name N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-tert-butylphenoxy)acetamide
Standard InChI InChI=1S/C58H76N7O10PSi/c1-38(2)65(39(3)4)76(72-34-18-33-59)74-50-47(35-71-58(41-19-16-15-17-20-41,42-23-27-44(68-11)28-24-42)43-25-29-45(69-12)30-26-43)73-54(51(50)75-77(13,14)57(8,9)10)64-37-60-49-52(64)62-55(63-53(49)67)61-48(66)36-70-46-31-21-40(22-32-46)56(5,6)7/h15-17,19-32,37-39,47,50-51,54H,18,34-36H2,1-14H3,(H2,61,62,63,66,67)/t47-,50-,51-,54-,76?/m1/s1
Standard InChI Key ODCBQUOWLVQKQG-PZUNXSRFSA-N
SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Introduction

Chemical Properties and Structure

DMT-2'O-TBDMS-rG(tac) Phosphoramidite belongs to a class of modified nucleotides used in automated RNA synthesis. Its structure combines several key protective and functional groups that enable controlled oligonucleotide synthesis.

Basic Chemical Information

The fundamental chemical properties of DMT-2'O-TBDMS-rG(tac) Phosphoramidite are summarized in the following table:

PropertyValue
CAS Number149989-68-4
Molecular FormulaC58H76N7O10PSi
Molecular Weight1090.344 g/mol
Chemical TypeRNA Phosphoramidite
ConfigurationABI-compatible

Structural Components and Their Functions

The compound name itself provides insight into its structure:

  • DMT (Dimethoxytrityl): A 5' hydroxyl protecting group that prevents undesired reactions during synthesis

  • 2'O-TBDMS (tert-Butyldimethylsilyl): A protecting group for the 2' hydroxyl that is essential for RNA synthesis

  • rG: Represents the ribonucleoside guanosine

  • tac (tert-butylphenoxyacetyl): A protecting group for the guanine base

  • Phosphoramidite: The reactive group that enables coupling during oligonucleotide synthesis

Each of these components serves a specific purpose in enabling controlled, efficient RNA synthesis.

Synthesis Mechanism and Process

The synthesis of DMT-2'O-TBDMS-rG(tac) Phosphoramidite involves several key steps, including the protection of the guanosine base and the 2' hydroxyl group.

Protection Strategy

The protection strategy used in DMT-2'O-TBDMS-rG(tac) Phosphoramidite is critical for successful RNA synthesis:

  • The 5' hydroxyl is protected by the DMT group

  • The 2' hydroxyl is protected with TBDMS

  • The guanine base is protected with the tac group

This comprehensive protection scheme prevents unwanted side reactions during the synthesis process.

Coupling Mechanism

During RNA synthesis, the coupling efficiency can be optimized by adjusting the concentration of activators such as tetrazole or benzyltrimethylammonium chloride. The mechanism involves the selective incorporation of nucleotides into RNA sequences, allowing for precise control over the synthesis process.

The use of anhydrous solvents is crucial to prevent premature deprotection during synthesis, which could lead to failed or incomplete sequences.

TBDMS Protection in RNA Synthesis

The TBDMS (tert-butyldimethylsilyl) group plays a pivotal role in RNA synthesis chemistry. This protection strategy has become the standard in RNA synthesis due to its reliability and versatility.

Importance of 2'-OH Protection

In RNA synthesis, protecting the 2'-OH group is essential to prevent unwanted reactions. The TBDMS group provides effective protection while allowing selective deprotection after synthesis is complete.

Comparison with Other Protection Strategies

While several 2'-OH protection chemistries exist, TBDMS chemistry remains the most widely accepted and utilized in RNA synthesis, particularly where the RNA is used in therapeutic applications. The relatively stable nature of the TBDMS group makes it suitable for the conditions encountered during the multiple cycles of RNA synthesis.

Applications in Research and Biotechnology

DMT-2'O-TBDMS-rG(tac) Phosphoramidite is extensively used in scientific research and biotechnology for a variety of applications.

RNA Oligonucleotide Synthesis

The primary application of this compound is in the synthesis of custom RNA oligonucleotides. The chemical synthesis approach provides advantages over enzymatic methods, particularly when modified nucleosides need to be incorporated at specific positions.

Research Applications

The ability to create synthetic RNA with precise modifications enables numerous research applications:

  • Structural studies of RNA

  • Functional analysis of RNA in biological processes

  • Development of RNA-based therapeutics

  • RNA interference (RNAi) studies

  • CRISPR-related RNA synthesis

  • Aptamer development

Advantages for ABI Synthesizer Users

The specific configuration for ABI synthesizers provides several benefits:

  • Optimized coupling efficiency

  • Compatibility with existing protocols

  • Reliable performance in automated synthesis systems

  • Integration with ABI software and hardware systems

Comparison with Related Phosphoramidites

Several related phosphoramidites are used in RNA synthesis, each with specific characteristics and applications. Understanding their differences helps researchers select the appropriate building blocks for their specific needs.

Comparison Table of RNA Phosphoramidites

PhosphoramiditeNucleobaseProtecting GroupMolecular WeightCAS NumberApplications
DMT-2'O-TBDMS-rG(tac)Guanosinetac1090.344149989-68-4RNA synthesis, compatible with ABI systems
DMT-2'O-TBDMS-rA(tac)Adenosinetac1074.32149989-64-0RNA synthesis
DMT-2'O-TBDMS-rG(ib)Guanosineisobutyryl (ib)970.18147201-04-5Standard RNA synthesis
DMT-2'O-TBDMS-G(dmf)Guanosinedimethylformamidine (dmf)-149559-87-5Fast deprotection RNA synthesis
rG (dmf) CE-PhosphoramiditeGuanosinedimethylformamidine (dmf)--RNA synthesis with fast deprotection options

Nucleobase Protection Options

The protection of nucleobases in RNA synthesis can follow different strategies:

  • Classic protection: Bz-A, Bz-C, and iBu-G

  • UltraMILD protection: Phenoxyacetyl (Pac)-A, acetyl (Ac)-C, and iso-propylphenoxyacetyl (iPr-Pac)-G

  • Fast deprotection: Ac-C, Bz-A, and dimethylformamidine (dmf)-G

The tac protection used in DMT-2'O-TBDMS-rG(tac) offers specific advantages in terms of stability and deprotection efficiency.

Synthesis Challenges and Solutions

Challenges in RNA Synthesis

Until recently, the synthesis of longer RNA oligonucleotides (approximately 80 nucleotides) in reasonable yields faced significant challenges. A key issue was the premature partial deprotection of the TBDMS group during the removal of nucleobase protection with ammonium hydroxide solution under heating conditions.

This premature deprotection can lead to:

  • Reaction between the free 2'-OH group and the 3'-phosphate

  • Cleavage of the oligonucleotide

  • Rearrangement to 2'-phosphate and 3'-OH

Modern Solutions

Several approaches have been developed to address these challenges:

  • Use of anhydrous ethanolic ammonia or ethanolic ammonium hydroxide to suppress desilylation

  • Implementation of AMA (aqueous ammonium hydroxide/methylamine 1:1) or ethanolic AMA with fast deprotection amidites

  • Use of DMSO/ethanolic methylamine (1:1)

These improvements allow for more efficient synthesis of longer RNA sequences with higher yields and purity.

Quality Control and Analysis

For quality control and structural confirmation of DMT-2'O-TBDMS-rG(tac) Phosphoramidite and the resulting RNA oligonucleotides, several analytical techniques are employed.

Analytical Methods

Common analytical techniques include:

  • HPLC (High-Performance Liquid Chromatography)

  • Mass Spectrometry (MS)

  • NMR (Nuclear Magnetic Resonance) Spectroscopy

  • UV Spectroscopy

  • Capillary Electrophoresis

These methods ensure the purity and correct structure of both the phosphoramidite building blocks and the final RNA products.

Coupling Efficiency Assessment

The effectiveness of DMT-2'O-TBDMS-rG(tac) Phosphoramidite in RNA synthesis can be measured by its coupling efficiency, which is typically assessed by monitoring the release of the DMT cation during the synthesis process. High-quality phosphoramidites undergo stringent quality control, including testing for synthesis coupling efficiency.

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